molecular formula C10H16N4O2S B187859 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid CAS No. 433253-83-9

2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid

Cat. No.: B187859
CAS No.: 433253-83-9
M. Wt: 256.33 g/mol
InChI Key: ZUJQHSWZNUSBNZ-UHFFFAOYSA-N
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Description

2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid is a chemical compound that features a tetrazole ring, a cyclohexyl group, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid typically involves the reaction of cyclohexylamine with sodium azide to form the tetrazole ring. This intermediate is then reacted with a suitable thiol to introduce the sulfanyl group. Finally, the propionic acid moiety is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to active sites of enzymes. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
  • 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-1-(1-piperidinyl)ethanone
  • 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-N-(3,5-dimethoxy phenyl)acetamide

Uniqueness

2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring and the sulfanyl group allows for diverse chemical reactivity, while the cyclohexyl group enhances its lipophilicity and potential biological activity.

Properties

IUPAC Name

2-(1-cyclohexyltetrazol-5-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-7(9(15)16)17-10-11-12-13-14(10)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJQHSWZNUSBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NN=NN1C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337736
Record name 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433253-83-9
Record name 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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